

Spectroscopic Data of 2-Amino-2-(4-methylphenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name:	2-Amino-2-(4-methylphenyl)ethanol
CAS No.:	157142-48-8
Cat. No.:	B111996

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Introduction

2-Amino-2-(4-methylphenyl)ethanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and materials science. As with any synthesized compound intended for high-stakes applications, rigorous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed fingerprint of the molecule's atomic and electronic structure. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-2-(4-methylphenyl)ethanol**. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted data based on fundamental principles and experimental data from closely related structural analogs. This approach mirrors the analytical process undertaken by researchers when characterizing novel compounds, blending theoretical knowledge with empirical data to build a confident structural assignment.

The core of this guide is built on the principles of scientific integrity. The predicted data serves as a robust hypothesis for experimental verification. The included protocols are designed to be

self-validating, ensuring that researchers can confidently reproduce and confirm the findings.

Molecular Structure and Spectroscopic Rationale

To understand the spectroscopic data, we must first consider the structure of **2-Amino-2-(4-methylphenyl)ethanol**.

Figure 1: Chemical structure of **2-Amino-2-(4-methylphenyl)ethanol**.

The molecule possesses several key structural features that will give rise to characteristic spectroscopic signals:

- A para-substituted benzene ring with two types of aromatic protons and four types of aromatic carbons.
- A chiral benzylic carbon ($C\alpha$) bonded to the amino group, the hydroxymethyl group, and the aromatic ring.
- A primary amino group ($-NH_2$).
- A primary alcohol group ($-CH_2OH$).
- A methyl group ($-CH_3$) on the aromatic ring.

Each of these features will be interrogated by the different spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures such as 2-amino-2-phenylethanol and 1-(4-methylphenyl)ethanol.^{[1][2][3][4]}

Table 1: Predicted ¹H NMR Data for **2-Amino-2-(4-methylphenyl)ethanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.2 - 7.3	Doublet	2H	Ar-H (ortho to CH(NH ₂))	Aromatic protons on carbons adjacent to the chiral center.
~7.1 - 7.2	Doublet	2H	Ar-H (ortho to CH ₃)	Aromatic protons on carbons adjacent to the methyl group.
~4.0 - 4.2	Doublet of Doublets or Triplet	1H	CH(NH ₂)	Benzylic proton, deshielded by the adjacent aromatic ring, amino, and hydroxyl groups. Coupling to the -CH ₂ OH protons.
~3.5 - 3.7	Multiplet	2H	CH ₂ OH	Methylene protons adjacent to the hydroxyl group and the chiral center. They are diastereotopic and may appear as a complex multiplet.
~2.3	Singlet	3H	Ar-CH ₃	Protons of the methyl group on the aromatic ring.
Broad Signal	Singlet (broad)	3H	NH ₂ , OH	Protons on heteroatoms; their chemical

shift is variable and depends on solvent, concentration, and temperature. They may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for **2-Amino-2-(4-methylphenyl)ethanol**

Chemical Shift (δ, ppm)	Assignment	Rationale
~138-140	Ar-C (quaternary, C-CH ₃)	Aromatic carbon bearing the methyl group.
~137-139	Ar-C (quaternary, C-CH)	Aromatic carbon bearing the aminoethanol substituent.
~129-130	Ar-CH (ortho to CH ₃)	Aromatic carbons ortho to the methyl group.
~126-128	Ar-CH (ortho to CH(NH ₂))	Aromatic carbons ortho to the aminoethanol substituent.
~68-70	CH ₂ OH	Carbon of the hydroxymethyl group, deshielded by the oxygen atom.
~58-60	CH(NH ₂)	Chiral benzylic carbon, deshielded by the nitrogen and the aromatic ring.
~21	Ar-CH ₃	Carbon of the aromatic methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.^{[5][6][7][8]}

Table 3: Predicted IR Absorption Bands for **2-Amino-2-(4-methylphenyl)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3200	Strong, Broad	O-H stretch, N-H stretch	Alcohol (H-bonded), Primary Amine
3100-3000	Medium	C-H stretch	Aromatic C-H
2960-2850	Medium	C-H stretch	Aliphatic C-H (CH, CH ₂ , CH ₃)
1620-1580	Medium	N-H bend	Primary Amine
1515, 1450	Medium-Strong	C=C stretch	Aromatic Ring
1250-1000	Strong	C-O stretch, C-N stretch	Alcohol, Amine
~820	Strong	C-H out-of-plane bend	1,4-disubstituted (para) benzene

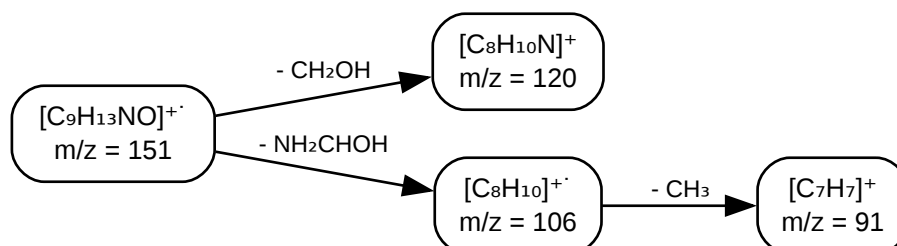
The most prominent feature will be a broad, strong absorption in the 3400-3200 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The presence of two bands for the N-H stretch of the primary amine may be observed, although they can be obscured by the broad O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The expected fragmentation is based on the known behavior of benzyl alcohols and amines.^{[9][10]}

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 151$, corresponding to the molecular weight of the compound ($C_9H_{13}NO$).
- Key Fragmentation Pathways:



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Figure 2: Predicted key fragmentation pathways for **2-Amino-2-(4-methylphenyl)ethanol**.

- Loss of hydroxymethyl radical ($-\bullet CH_2OH$, 31 u): This is a common fragmentation for amino alcohols, leading to a benzylic cation stabilized by the amino group and the aromatic ring, resulting in a fragment at $m/z = 120$. This is often a very prominent peak.
- Benzylic cleavage: Cleavage of the $C\alpha$ - $C\beta$ bond can lead to the formation of a radical cation of p-methylstyrene at $m/z = 118$ (not shown, but possible) or, more significantly, a fragment corresponding to the tolyl- $CH-NH_2$ moiety. A common fragmentation for benzylic compounds is the formation of the tropylium ion or a related structure. Loss of the entire aminoethanol side chain is less likely as a primary fragmentation but can contribute to further fragmentation. A significant peak is expected from the cleavage between the benzylic carbon and the aromatic ring, leading to a fragment at $m/z = 106$ after rearrangement, or the formation of the tolyl cation at $m/z = 91$.

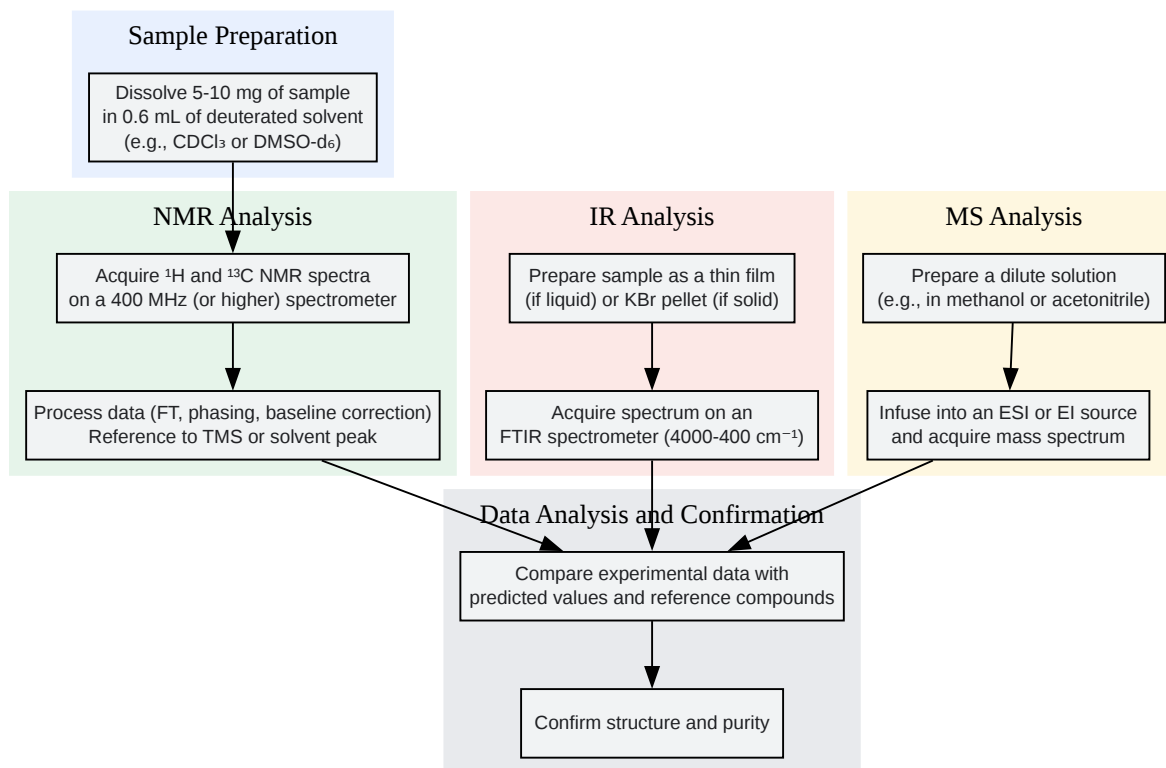
Table 4: Predicted Key Mass Spectral Peaks

m/z	Proposed Fragment
151	$[M]^+$ (Molecular Ion)
120	$[M - \bullet\text{CH}_2\text{OH}]^+$
106	$[\text{C}_8\text{H}_{10}]^+$ (p-vinyltoluene cation)
91	$[\text{C}_7\text{H}_7]^+$ (Tolyl cation)

Experimental Protocols

To obtain and validate the predicted spectroscopic data, the following standard operating procedures should be followed. These protocols are designed to ensure data quality and reproducibility.

Workflow for Spectroscopic Analysis



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Figure 3: A generalized workflow for the spectroscopic characterization of **2-Amino-2-(4-methylphenyl)ethanol**.

NMR Sample Preparation and Acquisition[12][13][14][15][16]

- Sample Preparation: Accurately weigh 5-10 mg of **2-Amino-2-(4-methylphenyl)ethanol** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

- **Transfer:** Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Acquisition:** Insert the NMR tube into the spectrometer. Acquire ^1H and ^{13}C NMR spectra according to standard instrument protocols. For ^{13}C , a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- **Processing:** Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy[17][18][19][20][21]

- **Sample Preparation:**
 - For a solid sample (KBr pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
 - For a liquid sample (thin film): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty sample holder or a pure KBr pellet.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Analysis:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and will likely produce the

fragmentation patterns discussed. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show a prominent protonated molecular ion $[M+H]^+$ at $m/z = 152$.

- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-2-(4-methylphenyl)ethanol**. By combining fundamental principles of spectroscopy with data from analogous compounds, a detailed and reliable set of predicted NMR, IR, and MS data has been presented. The provided experimental protocols offer a clear and robust methodology for researchers to obtain and validate this data, ensuring the confident structural elucidation and quality control of this important chiral building block. This approach underscores the synergy between theoretical prediction and experimental verification that is at the heart of modern chemical research.

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